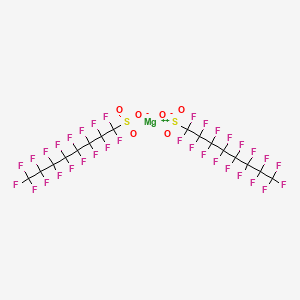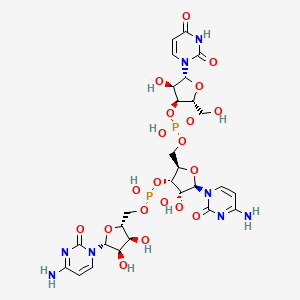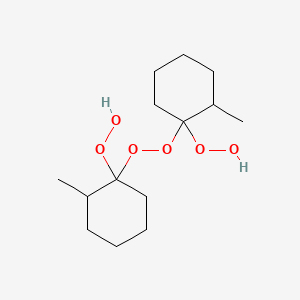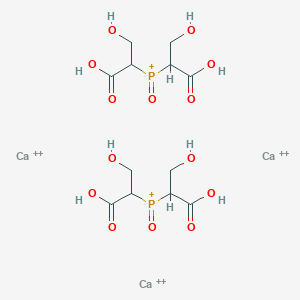
Tricalcium bis(2,2'-((oxidophosphonoyl)bis(oxy))dipropionate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricalcium bis[2,2’-[(oxidophosphonoyl)bis(oxy)]dipropionate] is a chemical compound with the molecular formula C12H20Ca3O14P2. It is known for its unique structure, which includes calcium ions coordinated with oxidophosphonoyl groups and dipropionate ligands.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tricalcium bis[2,2’-[(oxidophosphonoyl)bis(oxy)]dipropionate] typically involves the reaction of calcium salts with 2,2’-[(oxidophosphonoyl)bis(oxy)]dipropionic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired compound. The reaction mixture is then heated to promote the completion of the reaction, followed by filtration and purification steps to isolate the pure product .
Industrial Production Methods
In an industrial setting, the production of tricalcium bis[2,2’-[(oxidophosphonoyl)bis(oxy)]dipropionate] involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pH, and concentration of reactants. The final product is then subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
化学反応の分析
Types of Reactions
Tricalcium bis[2,2’-[(oxidophosphonoyl)bis(oxy)]dipropionate] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced using suitable reducing agents to yield lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its ligands are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state calcium phosphonates, while reduction could produce lower oxidation state derivatives. Substitution reactions can result in a variety of substituted phosphonates, depending on the nature of the substituent .
科学的研究の応用
Tricalcium bis[2,2’-[(oxidophosphonoyl)bis(oxy)]dipropionate] has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or in the treatment of certain diseases.
作用機序
The mechanism of action of tricalcium bis[2,2’-[(oxidophosphonoyl)bis(oxy)]dipropionate] involves its interaction with specific molecular targets and pathways. The compound can bind to calcium-binding proteins and enzymes, modulating their activity and function. It may also interact with cellular membranes and other structures, influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Tricalcium bis[2,2’-[(oxidophosphonoyl)bis(oxy)]dipropionate] can be compared with other similar compounds, such as:
Calcium bis[2,2’-[(oxidophosphonoyl)bis(oxy)]dipropionate]: This compound has a similar structure but contains fewer calcium ions.
Magnesium bis[2,2’-[(oxidophosphonoyl)bis(oxy)]dipropionate]: Similar to the tricalcium compound but with magnesium ions instead of calcium.
Zinc bis[2,2’-[(oxidophosphonoyl)bis(oxy)]dipropionate]: Contains zinc ions and exhibits different chemical and biological properties.
The uniqueness of tricalcium bis[2,2’-[(oxidophosphonoyl)bis(oxy)]dipropionate] lies in its specific coordination chemistry and the resulting properties, which make it suitable for a wide range of applications.
特性
CAS番号 |
93776-77-3 |
|---|---|
分子式 |
C12H20Ca3O14P2+8 |
分子量 |
570.5 g/mol |
IUPAC名 |
tricalcium;bis(1-carboxy-2-hydroxyethyl)-oxophosphanium |
InChI |
InChI=1S/2C6H9O7P.3Ca/c2*7-1-3(5(9)10)14(13)4(2-8)6(11)12;;;/h2*3-4,7-8H,1-2H2,(H-,9,10,11,12);;;/q;;3*+2/p+2 |
InChIキー |
CCJAISHOYPRRPD-UHFFFAOYSA-P |
正規SMILES |
C(C(C(=O)O)[P+](=O)C(CO)C(=O)O)O.C(C(C(=O)O)[P+](=O)C(CO)C(=O)O)O.[Ca+2].[Ca+2].[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


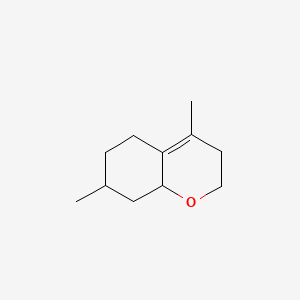
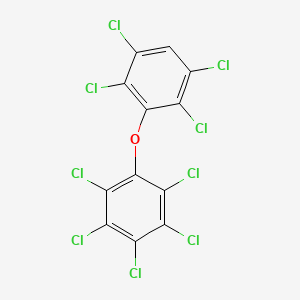
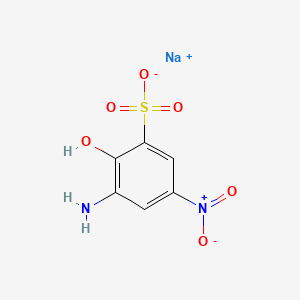
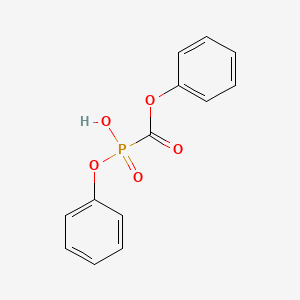
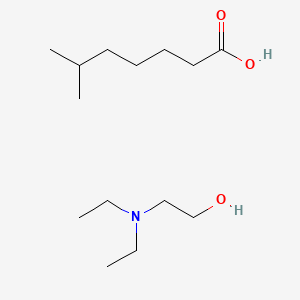
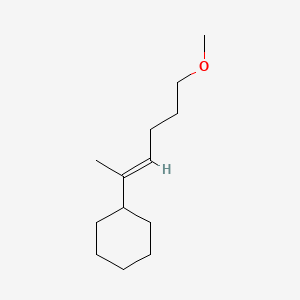

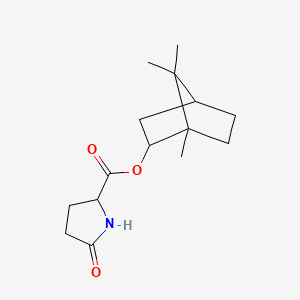
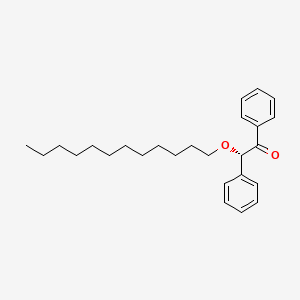
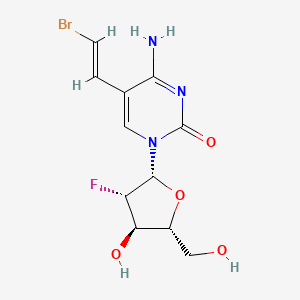
![N,N'-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine](/img/structure/B12668792.png)
